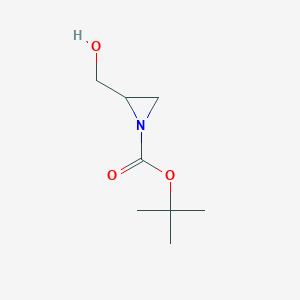

t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate, also known as BocAz, is a chemical compound with the molecular weight of 143.19 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .

Synthesis Analysis

The synthesis of this compound involves anionic polymerization . The BOC group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .Molecular Structure Analysis

The molecular structure of this compound includes an aziridine ring activated by a tert-butyloxycarbonyl (BOC) group . This activation allows the aziridine to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 143.19 . The compound is stored in a freezer to maintain its stability .Scientific Research Applications

Aziridine Alkaloids as Potential Therapeutic Agents

Aziridine alkaloids, and their semi-synthetic and synthetic analogs, have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds, derived from terrestrial and marine species, are considered important sources of drug prototypes and leads for drug discovery. Their structural diversity and biological activities highlight the potential of aziridine-containing compounds in therapeutic applications (Ismail, Levitsky, & Dembitsky, 2009).

Analytical Methods in Antioxidant Activity Studies

Analytical techniques for determining antioxidant activity are critical in evaluating the therapeutic potential of compounds, including aziridine derivatives. Various tests, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP, provide insights into the antioxidant capacity of complex samples. These methodologies are essential for understanding the interactions and kinetics of processes involving antioxidants, which could include aziridine derivatives (Munteanu & Apetrei, 2021).

Recent Developments in Asymmetric Aziridination

The field of asymmetric aziridination, including the development of chiral catalysts and organocatalysts, has seen significant advancements. This area of research is crucial for the synthesis of enantiomerically pure compounds, which are important in drug development and other applications. The diversity and utility of asymmetric aziridination in synthetic organic chemistry demonstrate the potential of aziridine derivatives in creating complex, biologically active molecules (Pellissier, 2010).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition of biocatalysts, including enzymes and microbial cells, by carboxylic acids is vital for developing fermentation processes for producing compounds like aziridine derivatives. Studies have shown that carboxylic acids can damage cell membranes and decrease microbial internal pH, affecting the production of desired compounds. This research is crucial for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate could explore its potential as a PDIA1 inhibitor . Additionally, further studies could investigate the role of carbonyl groups, such as BOC, in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIQLGGGUSYWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.